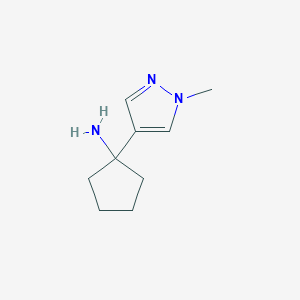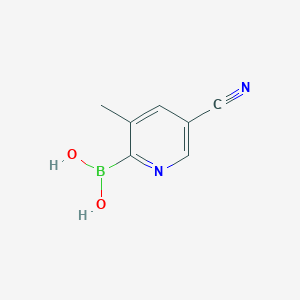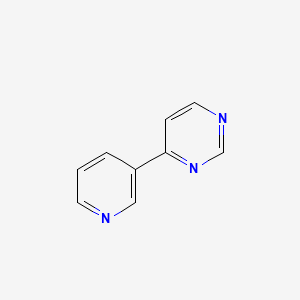
1-Allyl-2-oxocyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2-oxocyclohexanecarbonitrile is an organic compound with the molecular formula C10H13NO. It is characterized by a cyclohexane ring substituted with an allyl group, a keto group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-2-oxocyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with allyl bromide in the presence of a base to form 1-allylcyclohexanone. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the keto group to secondary alcohols.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Primary amines and secondary alcohols.
Substitution: Various halogenated or otherwise substituted derivatives.
Scientific Research Applications
1-Allyl-2-oxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for potential biological activities.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-allyl-2-oxocyclohexanecarbonitrile involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s keto and nitrile groups can undergo transformations that lead to the formation of new functional groups. The allyl group can also participate in reactions that modify the compound’s structure and properties .
Comparison with Similar Compounds
1-Allyl-2-oxocyclopentanecarbonitrile: Similar structure but with a five-membered ring.
1-Allyl-2-oxocycloheptanecarbonitrile: Similar structure but with a seven-membered ring.
1-Allyl-2-oxocyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-oxo-1-prop-2-enylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H13NO/c1-2-6-10(8-11)7-4-3-5-9(10)12/h2H,1,3-7H2 |
InChI Key |
JZIJMMOJQCPYLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


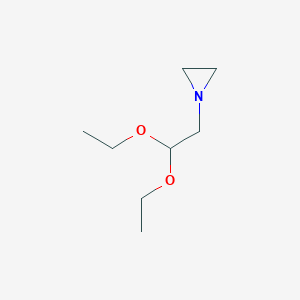
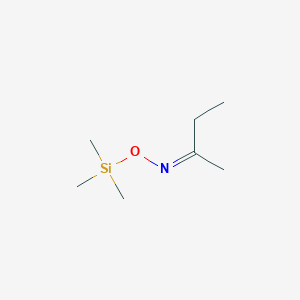
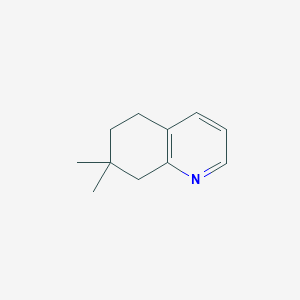
![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)



